Cas no 60722-67-0 (2-(benzyloxy)pyrimidin-4-amine)

2-(Benzyloxy)pyrimidin-4-amine is a pyrimidine derivative featuring a benzyloxy substituent at the 2-position and an amine group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable for constructing heterocyclic frameworks. The benzyloxy group enhances solubility in organic solvents, facilitating downstream reactions, while the amine group provides a reactive site for derivatization. High purity and stability under standard conditions ensure reliable performance in synthetic applications. This compound is commonly utilized in medicinal chemistry for the design of biologically active molecules.
2-(benzyloxy)pyrimidin-4-amine structure
60722-67-0 structure
Product name:2-(benzyloxy)pyrimidin-4-amine
CAS No:60722-67-0
MF:C11H11N3O
MW:201.224541902542
MDL:MFCD09909666
CID:838670
PubChem ID:308510

2-(benzyloxy)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Phenylmethoxy)-4-pyrimidinamine
    • 2-phenylmethoxypyrimidin-4-amine
    • 2-(benzyloxy)pyrimidin-4-amine
    • 4-Pyrimidinamine, 2-(phenylmethoxy)-
    • NSC210322
    • ST2409408
    • AB0025788
    • W7315
    • FS-2743
    • DS-0319
    • MFCD09909666
    • SCHEMBL6644771
    • CS-0156149
    • CHEMBL3273651
    • AKOS015840716
    • SB60818
    • 2-Benzyloxypyrimidin-4-amine
    • SY102397
    • DTXSID40308875
    • NSC-210322
    • 60722-67-0
    • MDL: MFCD09909666
    • Inchi: 1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
    • InChI Key: WLTMBHWSPFMLHL-UHFFFAOYSA-N
    • SMILES: O(C1=NC([H])=C([H])C(N([H])[H])=N1)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 201.09000
  • Monoisotopic Mass: 201.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.235
  • Boiling Point: 417.9°C at 760 mmHg
  • Flash Point: 206.5°C
  • Refractive Index: 1.628
  • PSA: 61.03000
  • LogP: 2.21900

2-(benzyloxy)pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM123120-25g
2-(benzyloxy)pyrimidin-4-amine
60722-67-0 95%+
25g
$*** 2023-05-30
Key Organics Ltd
FS-2743-1MG
2-(phenylmethoxy)-4-pyrimidinamine
60722-67-0 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
FS-2743-20MG
2-(phenylmethoxy)-4-pyrimidinamine
60722-67-0 >95%
20mg
£76.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226789-1g
2-(Phenylmethoxy)-4-pyrimidinamine
60722-67-0 95%
1g
¥748.00 2024-05-07
Key Organics Ltd
FS-2743-5MG
2-(phenylmethoxy)-4-pyrimidinamine
60722-67-0 >95%
5mg
£46.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95866-10G
2-(benzyloxy)pyrimidin-4-amine
60722-67-0 95%
10g
¥ 4,606.00 2023-04-04
eNovation Chemicals LLC
D960189-1g
2-(PHENYLMETHOXY)-4-PYRIMIDINAMINE
60722-67-0 95+%
1g
$190 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P75150-5g
2-(Phenylmethoxy)-4-pyrimidinamine
60722-67-0 95%
5g
¥3225.0 2024-07-19
Fluorochem
076083-10g
2-(phenylmethoxy)-4-pyrimidinamine
60722-67-0 95%
10g
£895.00 2022-03-01
eNovation Chemicals LLC
D554660-1g
2-(PhenylMethoxy)-4-pyriMidinaMine
60722-67-0 97%
1g
$899 2024-05-24

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Amadis Chemical Company Limited
(CAS:60722-67-0)2-(benzyloxy)pyrimidin-4-amine
A868902
Purity:99%/99%/99%
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Price ($):251.0/478.0/1100.0